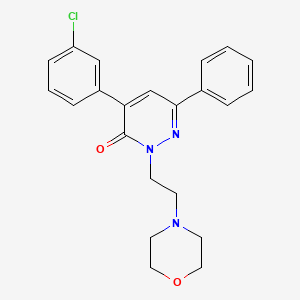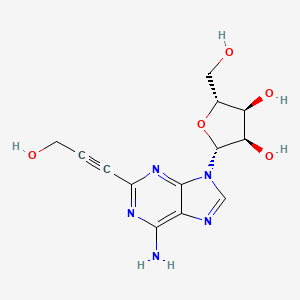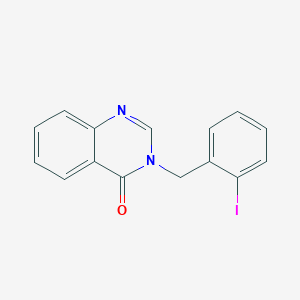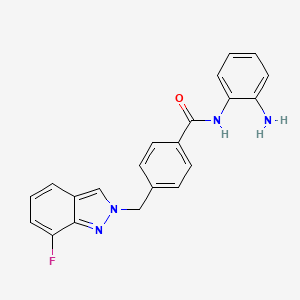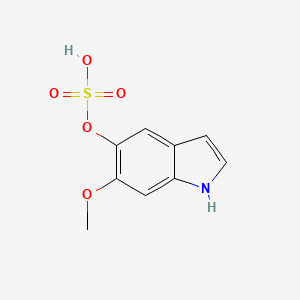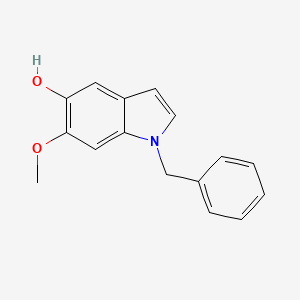![molecular formula C30H22N2 B12928576 N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and biphenyl derivatives.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 145°C, and maintained for several hours.
Catalysts and Reagents: Palladium catalysts, such as palladium acetate, are commonly used in the presence of ligands like triphenylphosphine.
Industrial Production Methods
In industrial settings, the production of N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors equipped with temperature and pressure control systems.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: The compound is employed in organic solar cells to enhance efficiency and stability.
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine exerts its effects involves:
Charge Transport: The compound facilitates the transport of holes in electronic devices, improving their efficiency.
Molecular Targets: It interacts with specific molecular targets in organic electronic devices, enhancing their performance.
Pathways Involved: The compound participates in pathways related to charge transfer and energy conversion in electronic materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs and similar electronic applications.
N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine: Another compound with high hole mobility and used in organic electronics.
4-(9H-Carbazol-9-yl)phenylboronic Acid: Utilized in the synthesis of various organic electronic materials.
Uniqueness
N-[4-(9H-carbazol-9-yl)phenyl][1,1’-biphenyl]-4-amine stands out due to its unique combination of structural stability, high charge transport efficiency, and versatility in various applications, making it a preferred choice in advanced material science and organic electronics .
Eigenschaften
Molekularformel |
C30H22N2 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-(4-carbazol-9-ylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C30H22N2/c1-2-8-22(9-3-1)23-14-16-24(17-15-23)31-25-18-20-26(21-19-25)32-29-12-6-4-10-27(29)28-11-5-7-13-30(28)32/h1-21,31H |
InChI-Schlüssel |
RRFNXQBSDBVPJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)



